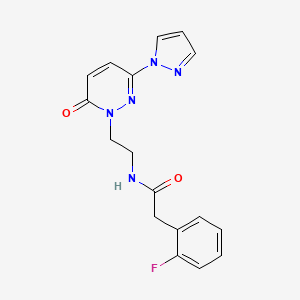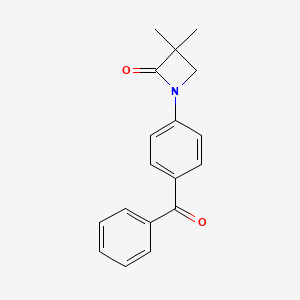
1-(4-Benzoilfenil)-3,3-dimetil-2-azetanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetane ring
Aplicaciones Científicas De Investigación
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Mecanismo De Acción
Target of Action
Compounds with similar benzoylphenyl structures have been found to inhibit the biological and enzymatic activities of resuscitation promoting factors (rpfs), proteins involved in the reactivation of dormant cells of mycobacteria .
Mode of Action
Benzoylphenyl compounds have been shown to inhibit the enzymatic activity of rpfs, which are involved in the reactivation of dormant mycobacterial cells . This suggests that 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone might interact with its targets to inhibit their activity, leading to changes in the cellular state.
Biochemical Pathways
The inhibition of rpfs by similar compounds can affect the reactivation of dormant mycobacterial cells , which could have downstream effects on various cellular processes.
Result of Action
The inhibition of rpfs by similar compounds can prevent the reactivation of dormant mycobacterial cells , which could have significant effects at the molecular and cellular levels.
Métodos De Preparación
The synthesis of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of a base such as triethylamine . This reaction forms the photoreactive monomer, which can then be polymerized using dispersion polymerization techniques to yield nanoparticles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds such as:
4-Benzoylphenyl methacrylamide: Similar in structure but with a methacrylamide group instead of an azetane ring.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl ethanone: Contains a benzoylphenoxy group and is studied for its antimicrobial properties.
Benzoylphenyl thiocyanates: These compounds are effective inhibitors of certain enzymes and have different functional groups compared to 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one.
The uniqueness of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one lies in its azetane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in photoreactive materials and advanced research.
Propiedades
IUPAC Name |
1-(4-benzoylphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-18(2)12-19(17(18)21)15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJVCZFJHJXPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2433985.png)
![(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2433986.png)
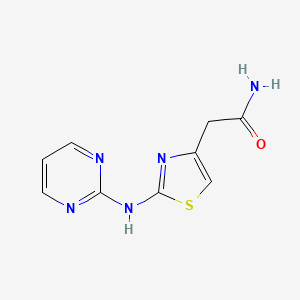
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2433989.png)

![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
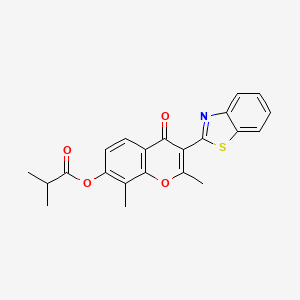

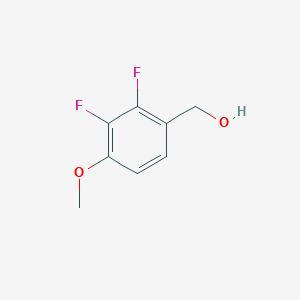
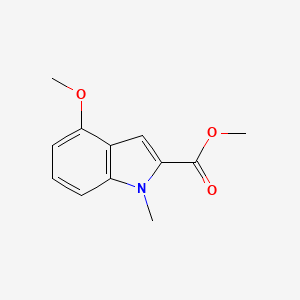

![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)
![methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate](/img/structure/B2434007.png)
